N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole-thioether moiety linked to a 4-hydroxyphenyl ring and a 2,4,6-trimethylbenzenesulfonamide group. This compound combines structural elements critical for bioactivity, including hydrogen-bonding (via the hydroxyl group), aromatic stacking (from the benzo[d]thiazole and trimethylbenzene groups), and sulfonamide-based pharmacophores. For example, sulfonamide derivatives are often synthesized via reactions of sulfonyl chlorides with amines or thiol-containing intermediates, as seen in the preparation of structurally related compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQNPZGSCGMZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps, beginning with the formation of the benzo[d]thiazole core. This is usually achieved through cyclization reactions involving ortho-aminothiophenols and appropriate aldehydes or ketones. Following this, the resulting benzo[d]thiazole intermediate is subjected to nucleophilic substitution reactions with sulfonamide derivatives. The final step involves the attachment of the 2,4,6-trimethylbenzene group, which can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized conditions to ensure high yield and purity. Commonly, automated systems are employed to maintain precise reaction conditions, such as temperature control, pH adjustment, and solvent management. Advanced purification techniques, including recrystallization and column chromatography, are utilized to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often employ bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield benzo[d]thiazole sulfones, while reduction can produce corresponding amines.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has broad applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator, particularly in studies involving kinases and phosphatases.
Medicine: Explored for its therapeutic potential, especially in the treatment of diseases like cancer and microbial infections due to its ability to interact with biological targets.
Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can engage in π-π interactions and hydrogen bonding, facilitating the binding to active sites. Additionally, the sulfonamide group may form hydrogen bonds with amino acid residues, stabilizing the compound within the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its combination of a benzo[d]thiazole-thioether and a 4-hydroxyphenyl group. Key comparisons with similar compounds include:
*Estimated based on molecular formula.
Key Observations :
- Benzo[d]thiazole vs. thiol) affecting reactivity .
- Hydroxyphenyl vs.
- Trimethylbenzenesulfonamide : Shared with , this group contributes to steric bulk and lipophilicity, but the target compound’s hydroxyl and thioether groups introduce polarity.
Spectral and Functional Comparisons
- IR Spectroscopy : The target compound’s hydroxyl group (ν(OH) ~3200–3500 cm⁻¹) contrasts with halogenated analogues (e.g., ν(C-Cl) ~750 cm⁻¹ in ). The absence of a carbonyl band (e.g., 1663–1682 cm⁻¹ in precursor hydrazinecarbothioamides ) confirms successful cyclization or coupling.
- NMR Trends : Aromatic protons in the trimethylbenzenesulfonamide group (δ ~6.8–7.2 ppm) and benzo[d]thiazole (δ ~7.5–8.5 ppm) would dominate, differing from triazole-thiones’ difluorophenyl signals (δ ~7.0–7.8 ppm) .
Functional Implications
- Bioactivity : While biological data for the target compound are lacking, structurally related sulfonamides exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. For instance, triazole-thiones show activity against tyrosine phosphatases , and benzo[d]thiazole derivatives are explored as kinase inhibitors .
- Solubility and Stability : The hydroxyl group may improve aqueous solubility compared to halogenated analogues (e.g., ), but the bulky trimethylbenzenesulfonamide could reduce membrane permeability.
Biological Activity
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea, and its molecular formula is C20H15N3O2S. The structure features a benzothiazole moiety linked to a hydroxyphenyl group and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential as an acetylcholinesterase (AChE) inhibitor , which is significant for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structural motifs exhibit significant AChE inhibitory activity. For instance, a related study demonstrated that a series of benzothiazole derivatives showed promising AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific compound . The molecular docking studies suggest strong binding interactions with the active site of AChE, indicating that structural modifications can enhance inhibitory potency.
The proposed mechanism of action for AChE inhibitors like this compound involves the competitive inhibition of the enzyme's active site. This leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission in the brain.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of this compound on various cell lines. For example:
- Cell Proliferation Assays : Studies revealed that similar benzothiazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and SKBR-3. The IC50 values for these compounds ranged from 0.09 µM to 157.4 µM across different cell lines .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| This compound | AChE | 2.7 | MCF-7, SKBR-3 | Competitive Inhibition |
| Compound X (related structure) | AChE | 5.0 | HCC1954 | Competitive Inhibition |
| Compound Y (related structure) | α-glucosidase | 5.17 | Alloxan-induced mice | Non-competitive Inhibition |
Case Studies and Research Findings
Several studies have focused on the safety and efficacy of compounds structurally related to this compound:
- Antidiabetic Potential : One study evaluated a related benzothiazole derivative against α-glucosidase and α-amylase enzymes in diabetic models. The compound demonstrated significant inhibition with an IC50 value of 5.17 µM against α-glucosidase .
- Histological Analysis : Histological examinations in animal models treated with similar compounds showed preservation of pancreatic architecture compared to untreated controls, suggesting potential protective effects against diabetes-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
